

Enpp-1-IN-1 solubility issues and solutions

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Compound of Interest

Compound Name: *Enpp-1-IN-1*

Cat. No.: *B611608*

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ENPP-1-IN-1 Technical Support Center

Welcome to the **ENPP-1-IN-1** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of **ENPP-1-IN-1** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **ENPP-1-IN-1** and what is its mechanism of action?

A1: **ENPP-1-IN-1** is a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[1][2] ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[3][4] By inhibiting ENPP1, **ENPP-1-IN-1** prevents the degradation of cGAMP, thereby enhancing STING-mediated innate immune responses.[1][3] This mechanism is of significant interest in cancer immunotherapy as it can help to turn "cold" tumors into "hot" tumors, making them more susceptible to immune checkpoint inhibitors.

Q2: What are the common research applications of **ENPP-1-IN-1**?

A2: **ENPP-1-IN-1** is primarily used in cancer research to:

- Investigate the role of the cGAS-STING pathway in anti-tumor immunity.

- Enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1, anti-PD-L1).[4]
- Study the impact of ENPP1 inhibition on the tumor microenvironment.[4][5]
- Serve as a tool compound for developing novel cancer immunotherapies.

Q3: How should I store **ENPP-1-IN-1**?

A3: For long-term storage, **ENPP-1-IN-1** powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Solubility Issues

Q4: I am having trouble dissolving **ENPP-1-IN-1**. What should I do?

A4: **ENPP-1-IN-1** is known to have limited solubility in aqueous solutions. The most common solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2][6] If you encounter precipitation or phase separation, the following steps may help:

- Use fresh, anhydrous DMSO: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][6]
- Sonication: Gently sonicate the solution in an ultrasonic bath to aid dissolution.[1]
- Warming: Gently warm the solution. For some related compounds, warming to 42°C has been suggested.[7]

Q5: My **ENPP-1-IN-1** precipitated out of solution when I diluted my DMSO stock in aqueous media. How can I prevent this?

A5: This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer. To avoid precipitation:

- Use a lower concentration stock solution: Prepare a less concentrated DMSO stock to minimize the amount of DMSO in the final aqueous solution.
- Use a co-solvent system for in vivo studies: For animal experiments, specific formulations are recommended to maintain solubility. Common co-solvents include PEG300, Tween-80, and SBE- β -CD.[\[1\]](#)[\[8\]](#)[\[9\]](#)
- Add solvents sequentially: When preparing formulations, add each solvent one by one and ensure the solution is clear before adding the next component.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Data Presentation

Solubility Data

The following table summarizes the solubility of **ENPP-1-IN-1** in various solvents and formulations.

Solvent/Formulation	Concentration	Notes	Reference
DMSO	≥ 250 mg/mL (728.01 mM)	Use of fresh, anhydrous DMSO and sonication is recommended.	[1]
DMSO	69 mg/mL (200.93 mM)	Moisture-absorbing DMSO can reduce solubility.	[2][6]
Ethanol	Insoluble	[2][6]	
Water	Insoluble	[2][6]	
In Vivo Formulations			
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (6.06 mM)	Prepare by adding solvents sequentially.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (6.06 mM)	Prepare by adding solvents sequentially.	[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (6.06 mM)	Prepare by adding solvents sequentially.	[1]
5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O	3.45 mg/mL (10.05 mM)	Prepare by adding solvents sequentially.	[6]
CMC-Na	≥ 5 mg/mL	Homogeneous suspension for oral administration.	[2]

Experimental Protocols

Cell-Based ENPP1/ENPP3 Activity Assay

This protocol is adapted from the Cayman Chemical ENPP1/ENPP3 Cell-Based Activity Assay Kit.^{[10][11]}

Materials:

- Cells expressing ENPP1
- **ENPP-1-IN-1**
- ENPP1/ENPP3 Cell-Based Assay Buffer
- ENPP1/ENPP3 Substrate (e.g., TG-mAMP)
- Black, clear-bottom 96-well plate
- Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
- Compound Preparation: Prepare serial dilutions of **ENPP-1-IN-1** in assay buffer. Include a vehicle control (e.g., DMSO).
- Cell Treatment: Remove the culture medium and wash the cells with the assay buffer. Add the prepared **ENPP-1-IN-1** dilutions to the respective wells.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
- Substrate Addition: Add the ENPP1/ENPP3 substrate to all wells.
- Fluorescence Measurement: Immediately measure the fluorescence intensity every 5 minutes for 60-120 minutes at 37°C using a plate reader.
- Data Analysis: Determine the rate of substrate hydrolysis. The inhibitory effect of **ENPP-1-IN-1** can be quantified by comparing the reaction rates in the treated wells to the vehicle control.

In Vivo Murine Model Protocol (General Guidance)

The following is a general protocol based on studies with similar ENPP1 inhibitors.[\[7\]](#)[\[12\]](#)[\[13\]](#)
Specific dosages and administration routes should be optimized for your experimental model.

Materials:

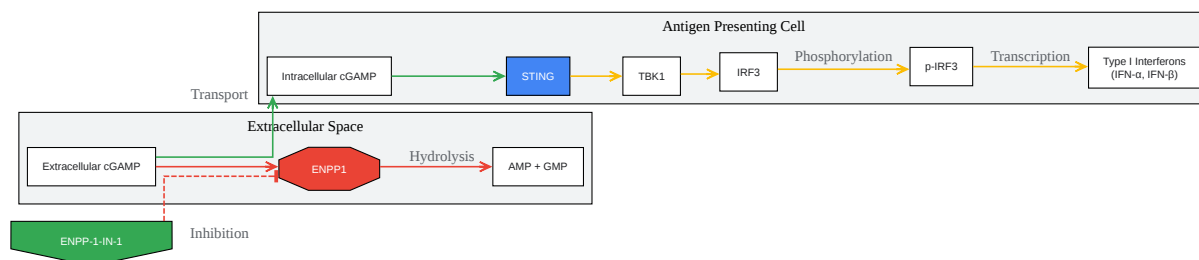
- Tumor-bearing mice (e.g., CT26 or MC38 syngeneic models)
- **ENPP-1-IN-1**
- Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

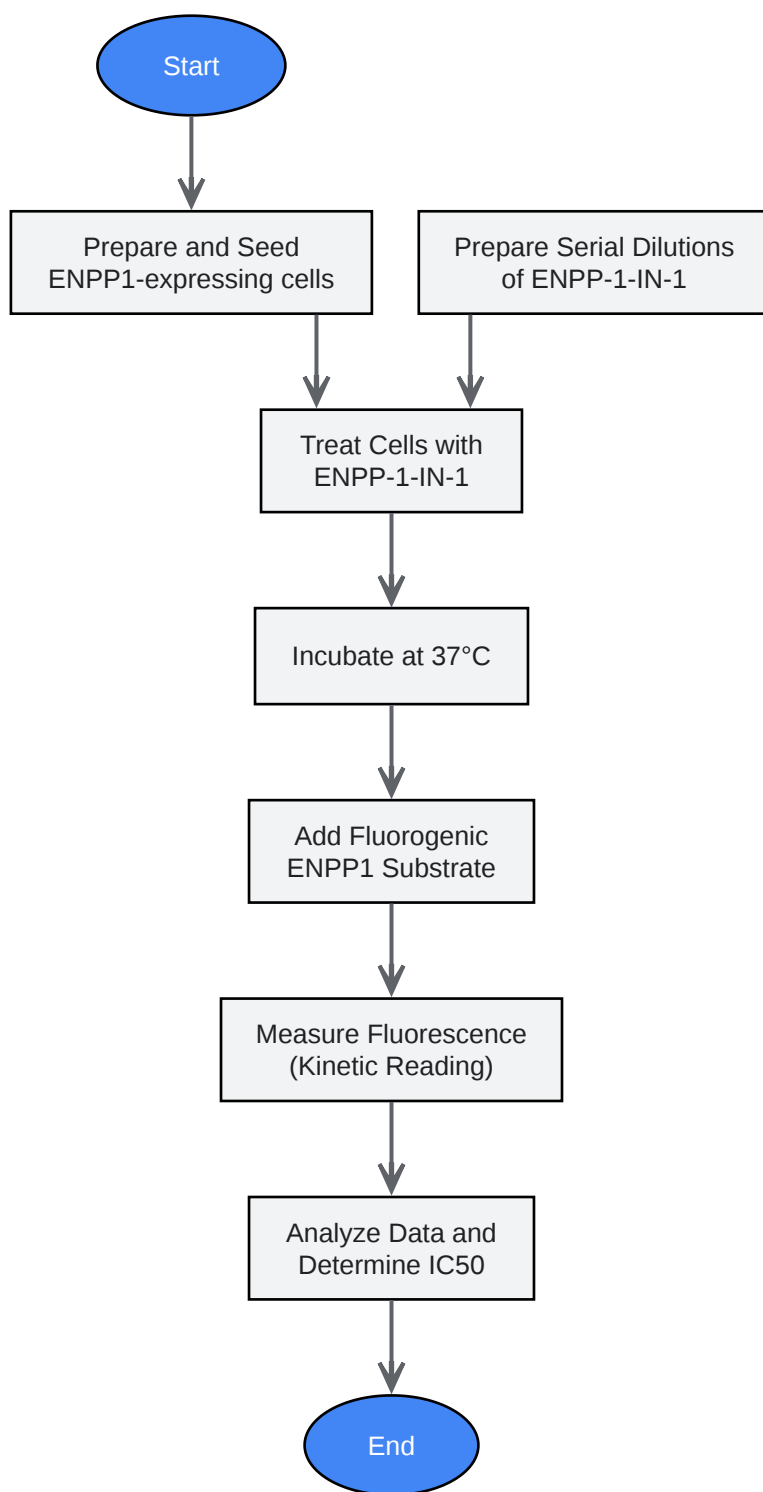
Procedure:

- **Compound Formulation:** Prepare the dosing solution of **ENPP-1-IN-1** in the appropriate vehicle on the day of administration.
- **Administration:** Administer **ENPP-1-IN-1** to the mice via the desired route (e.g., intraperitoneal injection (IP) or oral gavage (PO)). Dosages from related compounds have ranged from 3 to 50 mg/kg, administered once or twice daily (BID).[\[7\]](#)[\[13\]](#)[\[14\]](#)
- **Tumor Growth Monitoring:** Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- **Pharmacodynamic and Efficacy Endpoints:** At the end of the study, tumors and other tissues can be collected for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine levels.

Visualizations

ENPP1-STING Signaling Pathway





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